4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride
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Overview
Description
4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride is an organic compound that features both an aminomethyl group and a fluorophenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and benzylamine.
Formation of Benzamide: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with benzylamine to form 4-fluorobenzamide.
Aminomethylation: The 4-fluorobenzamide is then subjected to aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride can undergo various chemical reactions including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A precursor in the synthesis of 4-(aminomethyl)-N-(4-fluorophenyl)benzamide hydrochloride.
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the benzamide moiety.
N-(4-fluorophenyl)benzamide: Similar structure but without the aminomethyl group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
4-(aminomethyl)-N-(4-fluorophenyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11;/h1-8H,9,16H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSMVUFGMBKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)NC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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